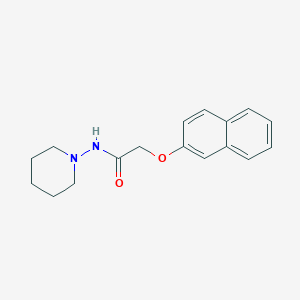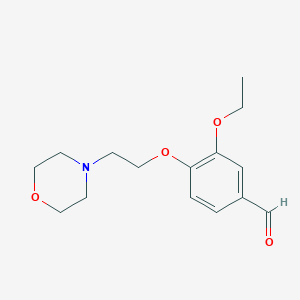
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a chemical compound with the molecular formula C15H21NO4 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” can be represented by the InChI code:1S/C15H21NO4/c1-2-18-14-8-7-13(9-17)11-15(14)20-10-6-16-3-5-19-4-12-16/h7-9,11H,2-6,10,12H2,1H3 . This indicates that the molecule consists of a benzaldehyde core with ethoxy and morpholinoethoxy substituents at the 3- and 4-positions, respectively. Physical And Chemical Properties Analysis
“3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde” is a solid at room temperature . It has a molecular weight of 279.33 g/mol .Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Environmental Remediation
Advanced oxidation processes (AOPs) have gained attention for treating recalcitrant compounds in water environments, including pharmaceuticals and persistent organic pollutants. Although not directly mentioning 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, studies on AOPs highlight the degradation pathways of complex organic molecules, generating a variety of by-products. These insights can be applied to understand the potential environmental fate and treatment options for similar complex organic compounds in water treatment systems (Qutob et al., 2022).
Enzymatic Treatment of Organic Pollutants
The enzymatic approach to remediation of organic pollutants has shown potential for the degradation of recalcitrant compounds. Enzymes, in conjunction with redox mediators, have been utilized to enhance the efficiency of degradation. This method points to a biological approach that could be considered for the breakdown of complex molecules such as 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, potentially minimizing environmental impact and facilitating its removal from wastewater (Husain & Husain, 2007).
Morpholine Derivatives in Pharmacology
Morpholine derivatives, including compounds with structures similar to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, play an essential role in the development of pharmaceuticals due to their diverse pharmacological activities. This review emphasizes the broad spectrum of activities associated with morpholine derivatives, suggesting potential areas of research and application for compounds containing morpholine and pyran analogues in drug development and therapeutic agents (Asif & Imran, 2019).
Antioxidant Activity Analysis
The study of antioxidants is crucial for understanding the oxidative stability and potential health benefits of various compounds. Analytical methods for determining antioxidant activity, such as ORAC and DPPH assays, provide insights into the reactivity of compounds towards free radicals. This knowledge is vital for evaluating the antioxidant potential of complex molecules, including those similar to 3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde, for applications in food science, pharmacology, and materials science (Munteanu & Apetrei, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-2-19-15-11-13(12-17)3-4-14(15)20-10-7-16-5-8-18-9-6-16/h3-4,11-12H,2,5-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIGUWFSCPOXGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

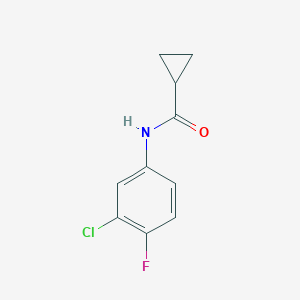
![4-Benzyl-1-{4-[(2,2,2-trifluoroethoxy)methyl]benzoyl}piperidine](/img/structure/B442740.png)
![2-phenyl-N-(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}butyl)-4-quinolinecarboxamide](/img/structure/B442743.png)
![ethyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B442747.png)
![11-(2-ethoxyphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B442749.png)
![N-cycloheptyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B442752.png)
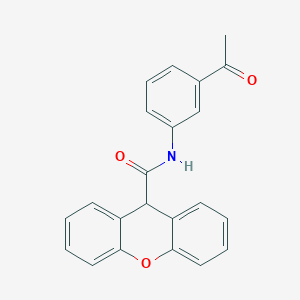
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B442754.png)
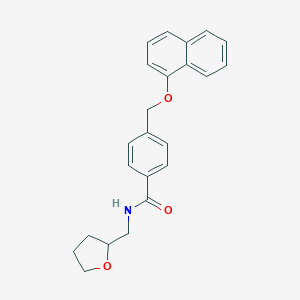
![5-[(cyclopentylamino)methylene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B442756.png)
![2-({[3-(Aminocarbonyl)-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B442757.png)
![N-(4-chlorobenzyl)-3-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B442760.png)
![N-(3-cyano-4,5-dimethyl-2-thienyl)-3-({3-[(3-cyano-4,5-dimethyl-2-thienyl)amino]-3-oxopropyl}sulfanyl)propanamide](/img/structure/B442761.png)
